molecular formula C20H24N4O2S B11220858 N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

Cat. No.: B11220858
M. Wt: 384.5 g/mol
InChI Key: SRRJJYWVAPWVCG-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a quinazoline derivative, and a hexanamide chain, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the 5-methylfuran-2-ylmethyl group. This can be achieved through the reaction of 5-methylfurfural with a suitable reducing agent.

    Quinazoline Derivative Synthesis: The next step involves the preparation of the 2-sulfanylidene-1,2-dihydroquinazoline derivative. This can be synthesized by reacting anthranilic acid with carbon disulfide and an amine.

    Coupling Reaction: The final step involves coupling the furan derivative with the quinazoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazoline derivative can be reduced to form dihydroquinazolines.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones

    Reduction: Dihydroquinazolines

    Substitution: Various substituted amides

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: The compound could modulate signaling pathways such as NF-κB or MAPK, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylfuran-2-yl)methyl]cyclopropanamine
  • (5-methylfuran-2-yl)methanol
  • 5-methyl-2-furanmethanamine

Uniqueness

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide stands out due to its unique combination of a furan ring, a quinazoline derivative, and a hexanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C20H24N4O2S/c1-14-10-11-15(26-14)13-22-18(25)9-3-2-6-12-21-19-16-7-4-5-8-17(16)23-20(27)24-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3,(H,22,25)(H2,21,23,24,27)

InChI Key

SRRJJYWVAPWVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

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